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4-Oxa-6-azaspiro[2.4]heptan-5-one

Cat. No.: B6329751
CAS No.: 1238704-57-8
M. Wt: 113.11 g/mol
InChI Key: OPZRQCQIUJGFKN-UHFFFAOYSA-N
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Description

Spirocyclic Scaffolds: Unique Structural Features and Research Significance in Organic Chemistry

Spirocycles are a class of chemical compounds characterized by a unique structural feature: two rings connected by a single, shared atom known as the spiro atom. tandfonline.com This arrangement distinguishes them from fused ring systems, where two rings share two or more atoms. The presence of this quaternary spiro carbon atom imparts a distinct three-dimensional geometry to the molecule. bldpharm.com

The inherent three-dimensionality of spirocyclic scaffolds is a major reason for their growing significance in organic and medicinal chemistry. tandfonline.combldpharm.com Unlike many flat, aromatic systems, spirocycles can project functional groups in multiple directions, allowing for more complex and specific interactions with biological targets like proteins. tandfonline.com This structural rigidity, particularly in systems with smaller rings (six-membered or less), limits the number of possible conformations, which can be advantageous in structure-based drug design. tandfonline.comnih.gov

The increasing interest in less planar, more sp³-rich compounds in drug discovery has fueled the development of new synthetic methods to access these complex scaffolds. nih.govacs.org The incorporation of spirocyclic motifs has been shown to improve compound potency, selectivity, and pharmacokinetic properties. bldpharm.com Consequently, spirocycles are found in a variety of natural products and have been successfully incorporated into a number of approved drugs and clinical candidates. tandfonline.comnih.gov

Table 1: Examples of Approved Drugs Containing a Spirocyclic Scaffold

Drug Name Therapeutic Area Spirocyclic Feature
Tofogliflozin Type 2 Diabetes O-spiroketal ring system tandfonline.com
Ledipasvir (B612246) Hepatitis C 5-azaspiro[2.4]heptane derivative mdpi.com
Linezolid Antibiotic Oxazolidinone (can be part of a spiro system) nih.gov

Overview of Oxa- and Azaspiro[2.4]heptane Frameworks in Contemporary Chemical Research

The introduction of heteroatoms, such as oxygen (oxa) and nitrogen (aza), into the spiro[2.4]heptane framework creates a diverse class of compounds with significant potential in chemical research. The spiro[2.4]heptane system itself consists of a cyclopropane (B1198618) ring connected to a cyclopentane (B165970) ring through a spiro atom. nih.gov The incorporation of oxygen and nitrogen atoms into this scaffold generates heterocycles like oxa- and azaspiro[2.4]heptanes, which are of growing interest as building blocks for novel molecules. sigmaaldrich.com

These frameworks are often explored as bioisosteres—substitutes for other chemical groups that retain similar biological activity. For instance, azaspiro[3.3]heptanes, which are structurally related to spiro[2.4]heptanes, have been investigated as valuable replacements for piperidine (B6355638) rings in drug candidates. nih.govrsc.org This substitution can lead to improved pharmacokinetic properties. nih.gov Similarly, the development of novel strained spiro heterocycles, such as 1-oxa-2,6-diazaspiro[3.3]heptane, is being pursued to create bioisosteres for commonly used structures like piperazine. researchgate.net

The synthesis of these complex, sp³-rich molecules is an active area of research. Modern synthetic methods, including photocatalytic reactions, are being developed to efficiently create these scaffolds. rsc.orgresearchgate.net These methods aim to provide access to libraries of diverse spirocyclic compounds for screening in drug discovery programs. acs.org For example, visible light-mediated energy transfer catalysis has been used for the on-DNA synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes, demonstrating a pathway to generate structurally complex and diverse libraries for drug discovery. nih.govrsc.org

Current Academic Research Landscape Pertaining to 4-Oxa-6-azaspiro[2.4]heptan-5-one and Related Heteraspiro[2.4]heptane Compounds

The specific compound This compound belongs to the broader family of heteraspiro[2.4]heptanes. While detailed research publications focusing exclusively on this exact molecule are not abundant in the public domain, significant academic work exists on closely related structures, highlighting the research interest in this compound class.

Research into the synthesis and application of azaspiro[2.4]heptane derivatives is particularly notable. For example, a key building block in the synthesis of the highly effective antiviral drug ledipasvir is (S)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com The development of enantioselective methods to prepare this proline analogue underscores the pharmaceutical importance of the azaspiro[2.4]heptane core. mdpi.com Furthermore, novel photochemical methods have been developed for the synthesis of 4-azaspiro[2.4]hept-6-en-5-ones, which serve as model compounds for studying the mechanism of action of natural products. researchgate.net

The broader class of 5-azaspiro[2.4]heptanes has also been discovered as potent antagonists for orexin (B13118510) receptors, which are targets for the treatment of insomnia. researchgate.net This research demonstrates the versatility of the azaspiro[2.4]heptane scaffold in developing new therapeutic agents. researchgate.net

Structurally related compounds such as 4-Oxa-6-azaspiro[2.4]heptane-5,7-dione , which features an additional carbonyl group, are available commercially as building blocks for chemical synthesis, indicating their utility in constructing more complex molecules. biosynth.commolport.com

Table 2: Chemical Data for 4-Oxa-6-azaspiro[2.4]heptane-5-one and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 1238704-57-8 C₅H₇NO₂ 113.11
4-Oxa-6-azaspiro[2.4]heptane-5,7-dione 1695042-94-4 C₅H₅NO₃ 127.10 molport.com
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid Not explicitly found C₁₂H₁₉NO₄ 241.28
Spiro[2.4]heptane 185-49-9 C₇H₁₂ 96.17 nih.gov

| 5-tert-butyl 1-ethyl 5-azaspiro[2.4]heptane-1,5-dicarboxylate | 150543-45-6 | C₁₄H₂₃NO₄ | 269.34 sigmaaldrich.com |

The ongoing research into the synthesis and application of these and other related heteraspiro[2.4]heptane compounds points to a promising future for this class of molecules in various fields of chemical science, particularly in the design of novel therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B6329751 4-Oxa-6-azaspiro[2.4]heptan-5-one CAS No. 1238704-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxa-6-azaspiro[2.4]heptan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-4-6-3-5(8-4)1-2-5/h1-3H2,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZRQCQIUJGFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Profiles of the 4 Oxa 6 Azaspiro 2.4 Heptan 5 One Scaffold

Reactivity of the Lactam Ring System

The lactam ring in 4-Oxa-6-azaspiro[2.4]heptan-5-one is a key site for chemical modification. Its reactivity is primarily governed by the electrophilic nature of the carbonyl carbon and the potential for ring-opening reactions.

Nucleophilic Ring Opening Reactions

The strained β-lactam ring within the this compound scaffold is susceptible to attack by various nucleophiles. This reactivity is analogous to that of other spiro-fused β-lactams and is a cornerstone of their synthetic utility. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions employed.

Detailed studies on closely related spiro-β-lactam systems have shown that nucleophilic attack typically occurs at the carbonyl carbon, leading to the cleavage of the amide bond and ring opening. For instance, reactions with strong nucleophiles such as organometallic reagents or hydrides can lead to the formation of amino alcohol derivatives. Softer nucleophiles, like amines or thiols, can also induce ring opening, yielding the corresponding amides or thioesters.

While specific research on the nucleophilic ring-opening of this compound is not extensively documented in publicly available literature, the general reactivity patterns of spiro-β-lactams provide a strong predictive framework for its behavior.

Reactivity of the Spiro-Cyclopropane Moiety

The spiro-fused cyclopropane (B1198618) ring is another locus of reactivity within the this compound molecule. The inherent ring strain of the cyclopropane ring makes it susceptible to cleavage and rearrangement under various conditions.

Cyclopropane Ring Cleavage and Rearrangement Processes

The cleavage of the cyclopropane ring in spiroactivated systems can be initiated by nucleophilic attack, particularly when the cyclopropane is activated by electron-withdrawing groups. rsc.org This process, often referred to as a nucleophilic ring opening of electrophilic cyclopropanes, has found significant application in organic synthesis. rsc.org The increased reactivity of spiroactivated cyclopropyl (B3062369) ring systems enhances their utility. rsc.org Mechanistic investigations have revealed that these reactions can proceed via a dipolar transition state where the carbon-carbon bond breaking is well advanced. rsc.org

In the context of spiro[2.4]heptane systems, rearrangements can also be induced photochemically. For example, a four-step sequence involving a pinacol-type rearrangement of ethoxycyclobutane derivatives, obtained from photocycloaddition, has been developed for the construction of spiro[4.n] systems.

Functional Group Interconversions on the Spiro[2.4]heptane Framework

Beyond ring-opening and rearrangement reactions, the this compound scaffold can undergo various functional group interconversions, allowing for the introduction of diverse chemical handles and the synthesis of a wide array of derivatives.

Oxidation Reactions

The oxidation of spiro-β-lactams can lead to a variety of interesting and synthetically useful products. For instance, new oxidative dearomatization procedures have been developed that lead to the formation of spiro β-lactams and oxindoles. sigmaaldrich.com These reactions demonstrate the utility of varying oxidative conditions to access structurally diverse molecules from phenolic amides. sigmaaldrich.com While specific oxidation reactions on the this compound framework are not detailed in the available literature, the principles established for related spiro-β-lactams suggest that oxidative transformations are a viable pathway for functionalization.

Nucleophilic Substitution Reactions at Heteroatomic Centers (Nitrogen and Oxygen)

The reactivity of the this compound scaffold in nucleophilic substitution reactions is centered on its two heteroatoms: the nitrogen of the lactam ring and the ether oxygen. While specific studies on this exact molecule are not extensively documented in publicly available research, the chemical behavior can be inferred from the reactivity of analogous spirocyclic lactams and oxazolidinone systems.

The nitrogen atom, being part of a secondary amide within a lactam structure, is generally considered to be weakly nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under appropriate basic conditions, deprotonation of the nitrogen can generate a more potent nucleophile, which can then participate in substitution reactions. This is a common strategy for the functionalization of lactams. For instance, N-alkylation and N-arylation reactions are plausible transformations for this scaffold.

Research on related spirocyclic structures supports the potential for nucleophilic substitution at the nitrogen center. For example, the synthesis of various spiro-β-lactams has been achieved through reactions that involve the nitrogen atom acting as a nucleophile. acs.orgacs.orgdigitellinc.com Similarly, the successful N-arylation of 2-oxa-6-azaspiro[3.3]heptane highlights the feasibility of forming carbon-nitrogen bonds in related spirocyclic amines. acs.org

In contrast, nucleophilic substitution directly at the ether oxygen of the oxazolidinone ring is less common under standard conditions. The oxygen atom is part of a stable five-membered ring, and its cleavage would require significant activation. Ring-opening reactions, however, could be initiated by strong nucleophiles or under acidic conditions, though such reactivity for this specific scaffold has not been detailed in the available literature.

The carbonyl oxygen of the lactam can be protonated under acidic conditions, which would activate the carbonyl carbon towards nucleophilic attack, but this does not constitute a nucleophilic substitution at the oxygen center itself.

The following table summarizes potential nucleophilic substitution reactions at the nitrogen center based on reactivity trends observed in similar heterocyclic compounds.

Reaction TypeReagent/CatalystProduct TypePotential Outcome for this compound
N-AlkylationAlkyl halide (e.g., R-X), Base (e.g., NaH, K2CO3)N-Alkyl spiro lactamFormation of 6-alkyl-4-oxa-6-azaspiro[2.4]heptan-5-one
N-ArylationAryl halide (e.g., Ar-X), Catalyst (e.g., Pd or Cu catalyst), BaseN-Aryl spiro lactamFormation of 6-aryl-4-oxa-6-azaspiro[2.4]heptan-5-one
Michael Additionα,β-Unsaturated carbonyl compound, BaseN-Substituted spiro lactam with extended chainReaction of the nitrogen with an activated alkene to form a C-N bond

It is important to note that the reactivity of the this compound scaffold will be influenced by the steric hindrance imposed by the spirocyclic system and the electronic effects of the oxazolidinone ring. Further experimental studies are required to fully elucidate the specific reactivity profile of this compound in nucleophilic substitution reactions.

Mechanistic Investigations and Theoretical Studies on 4 Oxa 6 Azaspiro 2.4 Heptan 5 One Synthesis and Transformations

Elucidation of Reaction Mechanisms for Spiro Ring Formation

The formation of the 4-oxa-6-azaspiro[2.4]heptan-5-one ring system likely proceeds through an intramolecular cyclization reaction. A plausible synthetic route involves the cyclization of a precursor containing both the nucleophilic nitrogen of an amide and an electrophilic center that can be attacked to form the five-membered lactam ring, along with the pre-existing cyclopropane (B1198618) ring.

One general and powerful strategy for the synthesis of related spirooxazolines involves the oxidative dearomatization of amide-tethered phenols. researchgate.net In a similar vein, the formation of the spiro-lactam in this compound could be envisioned to occur via an intramolecular nucleophilic attack of an amide nitrogen onto an activated cyclopropyl (B3062369) derivative. The specific mechanism would be highly dependent on the chosen precursors and reaction conditions. For instance, a key bond-forming step could involve the creation of the azetidine (B1206935) ring through a hydroxide-facilitated alkylation, as demonstrated in the synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives. nih.gov

Another potential mechanistic pathway is the cyclopropanation of a suitable unsaturated precursor. The use of diazomethane (B1218177) or other carbene precursors to react with a double bond in a precursor molecule, such as a 4-alkylidene-oxazolidin-5-one, could lead to the formation of the spiro-fused cyclopropane ring. mdpi.com The regioselectivity of such ring closures is a critical aspect, as demonstrated in the synthesis of enantiomeric spirooxazolines and spirooxazolidines from aminodiols, where the reaction with an imidate led to a highly regioselective ring closure. researchgate.net

Computational Chemistry Approaches to Reaction Pathways and Energetics

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, including the pathways and energetics of spiro ring formation. Density Functional Theory (DFT) is a prominent method used for these purposes. For instance, in the study of spirobifluorene synthesis, DFT calculations were employed to optimize the geometries of protonated ketone intermediates and to calculate reactivity descriptors. nih.gov A similar approach could be applied to model the synthesis of this compound.

By mapping the potential energy surface of the reaction, computational methods can identify the transition states connecting reactants, intermediates, and products. The calculated activation energies for each step allow for a comparison of different possible reaction pathways, thereby predicting the most likely mechanism. For example, theoretical investigations into Claisen rearrangements of benzyl (B1604629) vinyl ethers have successfully elucidated the mechanism, substituent effects, and regioselectivity. rsc.org

The application of computational techniques is not limited to verifying experimental findings but also extends to the predictive design of catalysts and reaction conditions. rsc.org For the synthesis of this compound, computational studies could help in selecting the optimal starting materials and catalysts to achieve high yields and selectivity by calculating the thermodynamic and kinetic aspects of the proposed synthetic routes. nih.gov

Table 1: Computational Methods in Spirocycle Synthesis Studies

Computational Method Application Investigated System (Example) Reference
Density Functional Theory (DFT) Geometric optimization, calculation of reactivity indices Spirobifluorenes nih.gov

Analysis of Transient Intermediate Species in Spiro Ring Formation

The formation of the this compound likely involves one or more transient intermediate species. The identification and characterization of these intermediates are key to a full mechanistic understanding. While direct experimental observation of highly reactive intermediates can be challenging, their existence can be inferred from trapping experiments or spectroscopic studies under specific conditions, such as low-temperature NMR. researchgate.net

In related syntheses of spirooxazolines from amide-tethered phenols, a proposed mechanism involves the in-situ generation of an active λ³-iodane, which activates the phenolic oxygen to form an intermediate that subsequently undergoes cyclization. researchgate.net For the formation of other spirocycles, the mechanism can involve the cleavage of a C-C bond to form a 1,3-dipole intermediate, which then undergoes further reaction to yield the final spiro product. mdpi.com In reactions involving the rearrangement of oxaspiro[2.2]pentanes, the relief of ring strain drives the opening of the epoxide to form intermediate species. nih.gov

Table 2: Potential Intermediates in Spiro Ring Formation

Intermediate Type Formation Context (Example) Role in Mechanism Reference
λ³-Iodane Adduct Oxidative dearomatization of phenols Activation of oxygen for subsequent cyclization researchgate.net
1,3-Dipole Reaction of benzylideneisoxazol-5-one with diazomethane Formed after initial cyclopropanation and C-C bond cleavage mdpi.com

Theoretical Predictions of Chemical Reactivity and Selectivity in Spirocyclic Systems

Theoretical calculations are instrumental in predicting the chemical reactivity and selectivity of spirocyclic systems. Reactivity indices derived from conceptual DFT, such as Fukui functions, can provide significant insights. The Fukui function helps to identify the most electrophilic and nucleophilic sites within a molecule. nih.gov

In cases where a molecule can exhibit both electrophilic and nucleophilic character at the same position, the dual descriptor (fd = f+ – f–) has been shown to be a more suitable tool for predicting intramolecular reactivity. nih.gov By calculating these descriptors for potential precursors to this compound, it would be possible to predict the feasibility of a designed synthetic route and to anticipate potential side reactions.

These theoretical approaches can serve as an efficient predictive tool for designing and preparing new spiro compounds, potentially avoiding lengthy and unsuccessful synthetic efforts. nih.gov The correlation between theoretically predicted thermodynamic and kinetic parameters and experimental observations, such as reaction yields and the need for thermal activation, has been demonstrated in the synthesis of spirobifluorene analogs. nih.gov

Structural Characterization and Stereochemical Analysis of 4 Oxa 6 Azaspiro 2.4 Heptan 5 One and Its Derivatives

Application of Advanced Spectroscopic Techniques for Structure Elucidation (e.g., NMR, HRMS)

The unambiguous identification of 4-Oxa-6-azaspiro[2.4]heptan-5-one and its derivatives relies heavily on the application of modern spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this process.

Nuclear Magnetic Resonance (NMR) spectroscopy provides profound insight into the molecular framework.

¹H NMR spectra are used to identify the number of distinct proton environments and their connectivity through spin-spin coupling. For a molecule like this compound, one would expect characteristic signals for the protons on the cyclopropane (B1198618) ring and the methylene (B1212753) group adjacent to the nitrogen and oxygen atoms within the five-membered ring. The chemical shifts (δ) and coupling constants (J) are sensitive to the local electronic environment and dihedral angles, respectively, offering clues to the molecule's conformation.

¹³C NMR spectra reveal the number of unique carbon atoms, with the carbonyl carbon of the lactam moiety typically appearing at a significantly downfield chemical shift (e.g., >160 ppm).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete bonding network. For instance, in the analysis of related spirooxindolo-β-lactams, ¹H-¹H COSY and HMBC correlations were crucial for assigning the protons and carbons and confirming the spirocyclic structure.

While specific experimental data for the parent this compound is not widely published, analysis of related structures provides a clear blueprint for its characterization. For example, the ¹H NMR spectrum of a cis-1,3-diaryl-spiro[azetidine-2,3-indoline]-2',4-dione showed distinct singlets for the methine protons on the β-lactam ring, confirming their specific stereochemical relationship. A similar detailed analysis would be essential for confirming the structure of any synthesized this compound derivative.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the target molecule. HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the determination of a unique molecular formula. For a derivative of a related spirocycle, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid benzyl (B1604629) ester, HRMS (ESI) precisely confirmed its composition with a calculated mass of 332.1862 for [M+H]⁺ and a found value of 332.1859. This level of accuracy is vital for distinguishing between isomers and confirming the identity of a newly synthesized compound.

Interactive Table 1: Representative Spectroscopic Data for Related Spirocyclic Lactams
Compound ClassTechniqueKey ObservationsReference
Spirooxindolo-β-lactams¹H & ¹³C NMRDistinct signals for cis-diastereomers; confirmation of connectivity via 2D NMR. nih.govbeilstein-journals.org
Substituted 5-azaspiro[2.4]heptaneHRMS (ESI)Accurate mass measurement confirming elemental composition (C₁₉H₂₆NO₄). nih.gov
1-Oxa-2-azaspiro[2.5]octane derivativesNMRHomonuclear coupling constants and chemical shifts used to determine relative configuration and conformation. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

While NMR can suggest relative stereochemistry, single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional arrangement of atoms in a molecule. This technique provides definitive proof of stereochemistry and detailed information about bond lengths, bond angles, and the conformation of the ring systems.

For spirocyclic lactams, X-ray analysis is particularly powerful. In the synthesis of novel spiro-β-lactams via the Staudinger reaction, the relative configuration of the newly formed stereocenters was unequivocally assigned by X-ray diffraction, confirming an anti relationship between specific substituents. chemicalbook.com Similarly, in the development of a synthetic route to the core of ansalactam A, a spiro-γ-lactam, the absolute stereochemistry of a key intermediate was assigned through X-ray analysis. researchgate.net

In the case of this compound, the spiro center is a quaternary carbon, and if substituents are present on the rings, additional stereocenters can exist. X-ray crystallography would be essential to:

Confirm the connectivity and regiochemistry (i.e., confirming it is the 4-oxa-6-aza isomer and not another).

Determine the relative stereochemistry of any substituents.

Analyze the conformation of both the cyclopropane and the oxazolidinone rings, including the degree of ring puckering.

Investigate intermolecular interactions, such as hydrogen bonding, in the solid state. biosynth.com

For the related 2-oxa-6-azaspiro[3.3]heptane system, X-ray analysis of a derivative revealed that the azetidine (B1206935) and oxetane (B1205548) rings were nearly perpendicular to each other, with a dihedral angle of 89.7(1)°. nih.gov This type of precise conformational data is invaluable for molecular modeling and understanding potential biological activity.

Interactive Table 2: Application of X-ray Crystallography in Spirocycle Analysis
Compound TypeKey Finding from X-ray AnalysisSignificanceReference
Spiro-β-lactamEstablished the anti relative configuration at C-3 and C-4.Confirmed the stereoselectivity of the Staudinger reaction. chemicalbook.com
Spiro-γ-lactam intermediateAssigned the absolute stereochemistry of a single isolated diastereomer.Enabled further progress in the total synthesis of a natural product. researchgate.net
2-Oxa-6-azaspiro[3.3]heptane derivativeDetermined the near-perpendicular orientation of the two spiro rings.Provided precise conformational data for a drug discovery scaffold. nih.gov

Investigations into Regioisomeric and Diastereomeric Product Formation in Spirocyclizations

The synthesis of this compound is a significant challenge involving the control of both regioselectivity and diastereoselectivity.

Regioisomerism refers to the formation of different constitutional isomers. In the context of this spirocycle, a key challenge is to control the cyclization to selectively form the this compound instead of its regioisomer, 6-Oxa-4-azaspiro[2.4]heptan-5-one . The choice of synthetic strategy, precursors, and reaction conditions is critical. For example, in the synthesis of indanones using polyphosphoric acid, the regioselectivity was effectively switched by controlling the acid's hydrolysis level, demonstrating that reaction conditions can dictate which isomer is formed. Similarly, palladium-catalyzed annulation reactions have shown high regioselectivity in the synthesis of other nitrogen-containing heterocycles, where the outcome is governed by steric and electronic factors. A synthetic route targeting this compound would need to be designed to favor the specific bond formations required for this isomer over the alternative.

Diastereomerism arises when a molecule has multiple stereocenters. Even if the correct regioisomer is formed, the reaction may produce a mixture of diastereomers if new stereocenters are created non-selectively. The spiro atom itself can be a stereocenter if the substitution pattern allows for it. The diastereoselective synthesis of spiro-β-lactams has been extensively studied, with methods like the Staudinger reaction often showing high selectivity, yielding predominantly one diastereomer (e.g., cis or trans) depending on the reactants and conditions. beilstein-journals.org In one case, the synthesis of a precursor to a 5-azaspiro[2.4]heptane derivative initially produced a crude mixture of diastereoisomers, which required subsequent steps to furnish a single stereoisomer. Achieving high diastereoselectivity in a single step is a primary goal of modern synthetic chemistry to maximize efficiency.

Control over these stereochemical outcomes is typically achieved through:

Substrate Control: Using a chiral starting material to direct the formation of subsequent stereocenters.

Reagent/Catalyst Control: Employing chiral catalysts or reagents that create a chiral environment, favoring the formation of one enantiomer or diastereomer over others.

Reaction Conditions: Modifying temperature, solvent, or pressure to influence the transition state energies of competing diastereomeric pathways.

The successful and efficient synthesis of a single, pure stereoisomer of a this compound derivative would require careful consideration and optimization of these factors to overcome the challenges of both regio- and diastereocontrol.

Utility of 4 Oxa 6 Azaspiro 2.4 Heptan 5 One As a Versatile Building Block in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Systems and Structurally Diverse Molecular Scaffolds

The strained three-membered ring of 4-Oxa-6-azaspiro[2.4]heptan-5-one serves as a latent source of reactivity, enabling its participation in various ring-opening and ring-expansion reactions to construct more elaborate heterocyclic systems. These transformations often proceed with high stereoselectivity, allowing for the controlled synthesis of structurally complex molecules. For instance, the spirocyclic core can be strategically cleaved and rearranged to furnish substituted piperidines, a privileged scaffold in many pharmaceuticals.

The reactivity of the lactam moiety further enhances its utility. The nitrogen atom can be functionalized, and the carbonyl group can participate in a range of reactions, including reductions, additions, and cyclizations. This dual reactivity of the cyclopropane (B1198618) and lactam components within the same molecule allows for the generation of a wide array of structurally diverse molecular scaffolds, including various azaspirocycles. Azaspiro[4.5]decane systems, for example, have been synthesized through oxidative cyclization of olefinic precursors.

The ability to generate diverse and complex heterocyclic systems from a single, readily accessible starting material underscores the value of this compound as a versatile building block in synthetic chemistry.

Role in Donor-Acceptor Cyclopropane Chemistry for Accessing Novel Frameworks

This compound can be considered a type of donor-acceptor (DA) cyclopropane. DA cyclopropanes are characterized by the presence of both an electron-donating and an electron-withdrawing group on the cyclopropane ring, which polarizes the C-C bonds and facilitates ring-opening reactions under mild conditions. msu.ru This reactivity makes them powerful tools for the construction of carbo- and heterocyclic compounds. msu.ru

In the case of this compound, the oxygen atom within the lactam ring can act as a donor, while the carbonyl group serves as an acceptor. This intrinsic donor-acceptor character allows it to participate in a variety of cycloaddition and annulation reactions. For instance, DA cyclopropanes have been widely used in (3+2) and (3+3) annulations to generate five- and six-membered heterocycles. nih.gov More recently, their application in (4+3) annulations with 1,4-dipolarophiles has provided a powerful method for constructing seven-membered rings, such as azepanes. nih.gov

The Lewis acid-catalyzed reaction of DA cyclopropanes with various partners, such as azadienes, leads to the stereoselective formation of densely substituted azepanone derivatives. nih.gov This chemistry provides a convergent and efficient route to these important heterocyclic frameworks, which are present in numerous natural products and synthetic compounds. nih.gov

Reaction Type Reactant Product Catalyst
(4+3) AnnulationAzadieneAzepanoneYtterbium triflate
Asymmetric (4+3) AnnulationAzadieneEnantiomerically enriched AzepanoneCopper triflate with trisoxazoline (Tox) ligand

Precursor Development for Pharmacologically Relevant Molecular Structures

The molecular scaffolds accessible from this compound are frequently found in biologically active molecules, making it a valuable precursor in drug discovery programs. The ability to generate diverse and complex heterocyclic structures allows for the rapid exploration of chemical space around a particular pharmacophore.

For example, the synthesis of pyrimido[4,5-b]azepine-2,4,8-triones, a subclass of nucleobase analogues with potential therapeutic applications, has been achieved through the reaction of donor-acceptor cyclopropanes with 6-amino-1,3-dimethyluracil. nih.gov This transformation proceeds via a scandium trifluoromethanesulfonate-catalyzed ring-opening of the cyclopropane, followed by a base-mediated cyclization. nih.gov

Furthermore, spirocyclic proline analogues, which can be derived from related spirocyclic systems, are important building blocks for peptidomimetics and other conformationally constrained molecules used in medicinal chemistry. mdpi.com The rigid spirocyclic framework can impart favorable pharmacokinetic properties and enhance binding affinity to biological targets. The enantioselective synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the synthesis of the antiviral drug ledipasvir (B612246), highlights the importance of such spirocyclic amino acids. mdpi.com

Development of Novel Reagents and Potential Applications in Catalysis Research

The unique reactivity of this compound and other donor-acceptor cyclopropanes has led to their exploration as novel reagents in organic synthesis. wiley-vch.de Their ability to act as three-carbon building blocks under mild conditions makes them attractive alternatives to traditional synthetic methods.

In the realm of catalysis, the development of enantioselective transformations using DA cyclopropanes is an active area of research. nih.gov The use of chiral Lewis acid catalysts, such as copper triflate in combination with trisoxazoline (Tox) ligands, has enabled the asymmetric synthesis of azepanones with high enantioselectivity. nih.gov This demonstrates the potential for developing new catalytic methods that leverage the reactivity of these strained ring systems.

The continued exploration of the chemistry of this compound and related compounds is likely to uncover new reagents and catalytic processes with broad applications in organic synthesis.

Perspectives and Future Research Directions in 4 Oxa 6 Azaspiro 2.4 Heptan 5 One Chemistry

Development of Novel Asymmetric Synthetic Methodologies for Enantioenriched Derivatives

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of efficient methods for the asymmetric synthesis of 4-oxa-6-azaspiro[2.4]heptan-5-one derivatives is a paramount objective. While foundational methods exist, future work will likely concentrate on overcoming current limitations to achieve higher selectivity, broader substrate scope, and greater operational simplicity.

One promising avenue is the advancement of catalytic enantioselective strategies. Synergistic catalysis, which combines transition metal catalysis with organocatalysis, has proven effective for creating chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity (up to 99% ee). acs.org Future research could adapt these synergistic approaches, for instance, combining a chiral secondary amine with a palladium catalyst, to the this compound system. acs.org Another area of exploration is the use of novel chiral phase-transfer (PT) catalysts. For example, cinchona alkaloid-derived catalysts have been successfully employed in the enantioselective synthesis of spirocyclic azetidine (B1206935) oxindoles, achieving excellent enantiomeric ratios (up to 2:98 er). nih.gov Designing PT catalysts specifically for the cyclization reactions that form the this compound core could provide a scalable and highly enantioselective route to these compounds.

The use of chiral auxiliaries, temporarily incorporated into the molecular structure to direct the stereochemical outcome of a reaction, remains a robust strategy. wikipedia.org Oxazolidinone auxiliaries, popularized by David A. Evans, are well-established in controlling stereoselective transformations like aldol (B89426) and alkylation reactions through steric hindrance. wikipedia.org Future work could involve designing novel, removable chiral auxiliaries attached to a precursor of the spirocyclic system to guide the crucial spirocyclization step with high fidelity. Biocatalysis also presents a compelling future direction. Halohydrin dehalogenases have been engineered to perform the kinetic resolution of spiro-epoxides, leading to the synthesis of chiral spiro-oxazolidinones with high enantiomeric excess (90–98% ee). acs.org Expanding the library of engineered enzymes to accept precursors of this compound could offer an environmentally friendly and highly selective synthetic pathway.

Table 1: Promising Asymmetric Strategies for Future Development

Catalytic StrategyCatalyst/Auxiliary TypePotential AdvantagesKey Findings in Related Systems
Synergistic CatalysisChiral Amine + Palladium(0)High diastereoselectivity and enantioselectivity, broad scope. acs.orgAchieved up to 99% ee for spiroisoxazolones. acs.org
Phase-Transfer CatalysisChiral Cinchona Alkaloid DerivativesHigh enantioselectivity, mild conditions, scalability. nih.govRealized up to 2:98 er for spiro-azetidine oxindoles. nih.gov
Chiral AuxiliariesEvans-type OxazolidinonesWell-established, predictable stereocontrol. wikipedia.orgWidely used for asymmetric alkylations and aldol reactions. wikipedia.org
BiocatalysisEngineered Halohydrin DehalogenasesHigh enantioselectivity, green chemistry. acs.orgProduced chiral spiro-oxazolidinones with 90-98% ee. acs.org

Exploration of Unconventional Reactivity and Complex Rearrangement Processes

Beyond established synthetic routes, the exploration of unconventional reactivity and complex molecular rearrangements offers a pathway to novel molecular architectures derived from the this compound core. The strained cyclopropane (B1198618) ring and the heterocyclic oxazolidinone present a unique playground for discovering new transformations.

Future research could investigate rearrangement reactions initiated by transition metals. For example, palladium(II)-mediated oxidative Heck cascades have been shown to induce a 1,5-vinyl shift in carboxy-substituted spiro[4.4]nonatrienes, converting the spirocyclic system into a fused 5,6-bicycle. nih.gov Investigating whether the this compound scaffold can undergo analogous metal-catalyzed ring-opening or ring-expansion reactions could lead to completely new heterocyclic frameworks. Similarly, oxidative rearrangements, which have been used to convert N-acetyl-1,2,3,4-tetrahydro-β-carbolines into spiro-pyrrolidinyl-2-oxindoles using reagents like dimethyldioxirane, could be explored. scielo.br Applying such oxidative conditions might trigger a rearrangement of the cyclopropane or oxazolidinone ring, yielding unexpected and potentially valuable products.

Photochemical reactions represent another underexplored frontier. The use of visible light-mediated energy transfer catalysis has enabled the on-DNA synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes from isoxazolines. nih.gov This type of [2+2] photocycloaddition highlights the potential for light-induced transformations. Subjecting this compound and its derivatives to various photochemical conditions, with or without a photosensitizer, could unlock novel reaction pathways and molecular diversity that are inaccessible through traditional thermal reactions.

Design and Synthesis of Highly Functionalized and Substituted Analogues

The therapeutic potential of the this compound scaffold is directly linked to the substituents appended to its core structure. A key future direction is the development of synthetic methods that allow for precise and versatile functionalization at every possible position of the heterocyclic system.

A primary target for functionalization is the oxazolidinone ring. Research on other oxazolidinones has shown that substitution at the C5 position is critical for biological activity. nih.gov While the spirocyclic nature of this compound fixes the C5 position, the nitrogen atom (N6) and the cyclopropane ring (C1, C2) are prime locations for introducing diversity. Transition-metal-free annulation reactions have been used to create highly functionalized spiro-oxazolidines from azadienes and haloalcohols, demonstrating a robust method for building substituted spiro-heterocycles. nih.govrsc.org Adapting these [3+2] annulation strategies could enable the synthesis of analogues with diverse substituents on the nitrogen or the carbon backbone.

The synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, an important intermediate for the hepatitis C drug Ledipasvir (B612246), underscores the value of substituted analogues. mdpi.com The synthetic route to this compound involves the transformation of a 4-methyleneproline (B1208900) derivative. mdpi.com Future research will focus on developing more direct and efficient routes to introduce a variety of functional groups, such as carboxylic acids, amines, and halogens, onto the spirocyclic framework. These functional groups can serve as handles for further chemical modification, enabling the creation of extensive libraries of compounds for biological screening. For instance, steroid-17-spiro-oxazolidinones have been synthesized from 17-keto steroids, showcasing how the spiro-oxazolidinone motif can be appended to complex molecular scaffolds. nih.govcapes.gov.br

Table 2: Potential Sites for Functionalization and Diversification

PositionPotential Functional GroupsSynthetic StrategyRationale
N6 (Nitrogen)Alkyl, Aryl, Acyl groupsN-alkylation, N-arylationModulate solubility, metabolic stability, and target binding.
C1 / C2 (Cyclopropane)Halogens, Alkyl, EstersCyclopropanation of functionalized alkenesIntroduce steric bulk, electronic diversity, and reactive handles.
C7 (Carbonyl)Thio-analogueThionation reactionsAlter hydrogen bonding capacity and electronic properties.

Integration of Advanced Computational Modeling for Predictive Synthesis and Reactivity

As synthetic chemistry becomes increasingly complex, advanced computational modeling is emerging as an indispensable tool for predicting reaction outcomes and designing novel molecules. For the this compound system, computational chemistry offers a powerful means to accelerate discovery.

Density Functional Theory (DFT) is a particularly valuable method for this purpose. DFT calculations can be used to model reaction mechanisms, predict the stability of intermediates, and rationalize stereochemical outcomes. For example, DFT has been used to investigate the mechanism of the Pd(II)-mediated rearrangement of spiro[4.4]nonatriene, supporting a 1,5-vinyl shift from a vinyl–palladium intermediate. nih.gov Similar in silico studies on this compound could help predict its behavior in complex rearrangement processes and guide the design of experiments to favor desired transformations.

Furthermore, computational tools can be used to predict the biological activity and pharmacokinetic properties of novel analogues before they are synthesized. Molecular docking studies, which simulate the binding of a small molecule to the active site of a protein, have been successfully applied to spiro-oxindole and spiro-thiazolidinone derivatives to identify promising antiviral and antibacterial agents. nih.govresearchgate.net By creating virtual libraries of functionalized this compound derivatives and docking them against relevant biological targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and efficacy. Time-dependent DFT (TD-DFT) can further be used to understand the electronic properties and reactivity of these molecules. nih.govresearchgate.net This predictive power significantly streamlines the drug discovery process, saving time and resources by focusing on the most promising candidates.

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare 4-Oxa-6-azaspiro[2.4]heptan-5-one, and how are the products characterized?

  • Methodology : The compound can be synthesized via the Beckmann rearrangement of cyclic oxime precursors, as demonstrated in analogous spirocyclic systems . Post-synthesis, characterization typically involves:

  • IR spectroscopy to confirm ketone functionality (C=O stretch ~1740 cm⁻¹) .
  • ¹H NMR for structural elucidation, focusing on spiro junction protons and ring substituents. Advanced NMR techniques (e.g., NOESY) may resolve stereochemical ambiguities .
  • X-ray crystallography (using SHELX programs) to unambiguously determine molecular geometry and confirm spirocyclic connectivity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • Multinuclear NMR (¹H, ¹³C, DEPT-135) to assign all protons and carbons, with attention to deshielded ketone carbons (~200-220 ppm in ¹³C NMR) .
  • X-ray diffraction to resolve stereochemical uncertainties, particularly in cases of epimerization or conformational flexibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from epimerization during synthesis?

  • Strategies :

  • Variable-temperature NMR to detect dynamic epimerization processes. For example, syn- and anti-tricyclo isomers exhibit distinct stability and NMR shifts .
  • Lanthanide shift reagents (e.g., Eu(fod)₃) to amplify chemical shift differences in epimeric mixtures .
  • Crystallographic validation to definitively assign stereochemistry, as seen in analogous bicyclic ketones .

Q. What computational methods assist in predicting the reactivity and stability of this compound derivatives?

  • Approaches :

  • Density Functional Theory (DFT) to model steric and electronic effects influencing ring strain and ketone reactivity.
  • Molecular dynamics simulations to study conformational flexibility, particularly at the spiro junction.
  • Transition-state modeling for reactions like nucleophilic additions or ring-opening processes, validated against experimental kinetics data .

Q. How do steric and electronic factors influence the stability of this compound derivatives?

  • Key Findings :

  • Steric hindrance at the spiro center can destabilize syn isomers, as observed in tricyclo analogs where syn isomers degrade faster than anti isomers .
  • Electron-withdrawing groups (e.g., nitro substituents) on adjacent rings increase ketone electrophilicity, accelerating nucleophilic attacks .

Q. What experimental strategies optimize enantiomeric purity in spirocyclic ketone synthesis?

  • Recommendations :

  • Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) during cyclization steps.
  • Chiral HPLC or SFC (supercritical fluid chromatography) for enantiomer separation, referencing protocols from related azaspiro systems .
  • Kinetic resolution by exploiting differential reaction rates of enantiomers under controlled conditions .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Guidelines :

  • Detailed reporting of reaction conditions (temperature, solvent purity, catalyst loading) to identify yield-limiting factors .
  • Replicate experiments with rigorous exclusion of moisture/oxygen, as spirocyclic systems are often sensitive to hydrolysis .
  • Statistical analysis (e.g., ANOVA) to assess variability across batches .

Q. What criteria ensure rigorous structural assignment in spirocyclic systems?

  • Best Practices :

  • Cross-validation of spectral data (NMR, IR, HRMS) with computational predictions (DFT-optimized structures) .
  • Crystallographic validation as the gold standard, using SHELXL for refinement .
  • Comparative analysis with structurally characterized analogs (e.g., tricyclo[4.1.0.0²⁴]heptan-5-ones) to identify diagnostic spectral features .

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Protocols :

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 risk) .
  • Storage : In airtight containers at 0–6°C to mitigate degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.